molecular formula C18H16N2O4 B1258620 N-Nitrosoxylopine

N-Nitrosoxylopine

Cat. No.: B1258620
M. Wt: 324.3 g/mol
InChI Key: LUFTWMFJVYGDSA-CQSZACIVSA-N
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Description

N-Nitrosoxylopine is an aporphine alkaloid first isolated from the aerial parts of Duguetia furfuracea (a Brazilian weed) and the bark/leaves of Annona squamosa (custard apple) . Structurally, it features a nitroso (-N=O) group attached to its aporphine backbone, elucidated via NMR, mass spectrometry (MS), and X-ray crystallography . Its molecular formula is C₁₈H₁₉N₃O₂, distinguishing it from simpler nitrosamines like N-nitrosodimethylamine .

This compound exhibits antimalarial activity against both chloroquine-sensitive (D10) and resistant (Dd2) strains of Plasmodium falciparum, with IC₅₀ values ranging from 7.8 to 34.2 µM/mL . However, it demonstrates cytotoxicity in MTT assays, unlike related alkaloids such as Roemerolidine and Duguevalline .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

(12R)-16-methoxy-11-nitroso-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

InChI

InChI=1S/C18H16N2O4/c1-22-12-2-3-13-11(6-12)7-14-16-10(4-5-20(14)19-21)8-15-18(17(13)16)24-9-23-15/h2-3,6,8,14H,4-5,7,9H2,1H3/t14-/m1/s1

InChI Key

LUFTWMFJVYGDSA-CQSZACIVSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)N(CCC4=CC5=C3OCO5)N=O

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C(C2)N(CCC4=CC5=C3OCO5)N=O

Synonyms

N-nitrosoxylopine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Aporphine Alkaloids

N-Nitrosoxylopine belongs to the aporphine alkaloid family, which includes Roemerolidine and Duguevalline. Key differences include:

Property This compound Roemerolidine Duguevalline
Functional Group Nitroso (-N=O) Hydroxyl (-OH) Methoxy (-OCH₃)
Antimalarial IC₅₀ 7.8–34.2 µM/mL 12.1–29.5 µM/mL 15.6–30.8 µM/mL
Cytotoxicity Yes (MTT assay) No No
Source Annona squamosa, Duguetia furfuracea Annona squamosa Annona squamosa

Comparison with Other Nitrosamines

This compound differs markedly from synthetic nitrosamines (e.g., N-nitrosodimethylamine, N-nitrosopyrrolidine) in structure, source, and toxicological implications:

Property This compound N-Nitrosodimethylamine N-Nitrosopyrrolidine
Structure Aporphine backbone + nitroso Simple dialkyl nitrosamine Cyclic nitrosamine (C₄H₈N₂O)
Source Natural (plants) Synthetic/industrial Synthetic/environmental
Carcinogenicity Not studied Known human carcinogen Suspected carcinogen
Primary Use/Effect Antimalarial Industrial solvent Food contaminant

While synthetic nitrosamines are notorious for carcinogenicity via DNA alkylation, this compound’s nitroso group may contribute to antimalarial activity without confirmed carcinogenic risk .

Pharmacological vs. Toxicological Profiles

  • N-Nitrosomorpholine (): Hepatotoxic and carcinogenic in rodents .
  • N-Nitrosodiphenylamine (): Low acute toxicity but suspected genotoxicant .

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